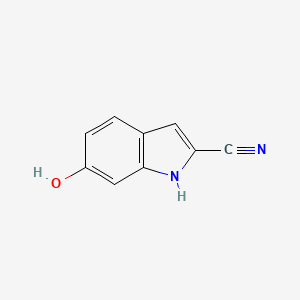

6-Hydroxy-1H-indole-2-carbonitrile

Vue d'ensemble

Description

6-Hydroxy-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where hydrazones are treated with acidic catalysts to form the indole ring . Another approach involves the use of multicomponent reactions, which offer a one-step convergent strategy to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Formation of 6-hydroxy-1H-indole-2-carboxaldehyde.

Reduction: Formation of 6-hydroxy-1H-indole-2-amine.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

Chemistry

6-Hydroxy-1H-indole-2-carbonitrile serves as a building block for synthesizing more complex organic molecules. Its versatile chemical properties allow it to participate in various reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The nitrile group can be reduced to primary amines.

- Electrophilic Substitution : Substitutions can occur at the indole ring, particularly at the C3 position.

Biology

In biological research, this compound has been studied for its potential role in modulating various cellular pathways. It exhibits:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, contributing to its potential use in developing new antimicrobial agents .

Medicine

The therapeutic implications of this compound are significant:

- Antiviral and Anti-inflammatory Effects : Studies have highlighted its potential in treating viral infections and inflammatory conditions.

- Immunomodulation : The compound is being investigated for its ability to modulate immune responses, which could be beneficial in autoimmune diseases .

Industry

In industrial applications, this compound is utilized in:

- Material Development : Its unique chemical properties make it suitable for creating novel materials with specific functionalities.

- Chemical Processes : The compound is used in optimizing chemical synthesis routes due to its reactivity and ability to form complex structures .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through apoptosis induction mechanisms.

- Antimicrobial Studies : Research has shown that this compound exhibits significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.

- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and industrial applications.

Mécanisme D'action

The mechanism of action of 6-Hydroxy-1H-indole-2-carbonitrile involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with similar structural features.

6-Hydroxyindole: Lacks the nitrile group but shares the hydroxyl and indole moieties.

1H-indole-2-carbonitrile: Similar structure but lacks the hydroxyl group.

Uniqueness: 6-Hydroxy-1H-indole-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

6-Hydroxy-1H-indole-2-carbonitrile is a significant compound within the indole family, characterized by the presence of both a hydroxyl group and a nitrile group. This unique structural configuration imparts diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is CHNO. Its structure allows for various chemical reactivities, including:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, enhancing solubility and interaction with biological macromolecules.

- Reactivity : The nitrile group contributes to the compound's ability to participate in nucleophilic reactions, which can be exploited in drug design.

This compound exhibits a range of biological activities through several mechanisms:

- Anticancer Activity : This compound has been shown to induce apoptosis in cancer cells by influencing cell signaling pathways. Research indicates that it acts as a potential immunomodulator by inhibiting tryptophan dioxygenase, an enzyme involved in the immune response.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.

- Antioxidant Effects : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Biological Activities

The following table summarizes the notable biological activities associated with this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells; potential immunomodulator | |

| Antimicrobial | Effective against various bacterial and fungal strains | |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | |

| Antidiabetic | Potential role in modulating glucose metabolism | |

| Antiviral | Inhibitory effects on viral replication processes |

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound:

- Antiproliferative Studies : A study evaluating indole derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines, with some derivatives showing GI values as low as 56 nM .

- Mechanistic Insights : Research has indicated that the compound influences key biochemical pathways involved in cancer cell survival and proliferation. For instance, it was shown to modulate signaling pathways such as MAPK and PI3K/Akt, which are critical for cell growth regulation .

- Synthetic Applications : The compound serves as a precursor for synthesizing more complex indole derivatives with enhanced biological activities. Its unique functional groups allow for various modifications that can lead to new therapeutic agents.

Propriétés

IUPAC Name |

6-hydroxy-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-3-6-1-2-8(12)4-9(6)11-7/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFSKMEYLTTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857249 | |

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092350-96-3 | |

| Record name | 6-Hydroxy-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.